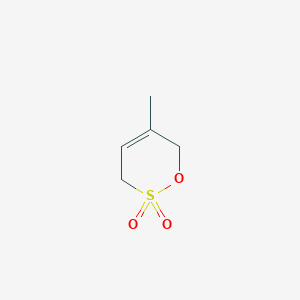

1,2-Oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide

CAS No.: 149622-12-8

Cat. No.: VC16846919

Molecular Formula: C5H8O3S

Molecular Weight: 148.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 149622-12-8 |

|---|---|

| Molecular Formula | C5H8O3S |

| Molecular Weight | 148.18 g/mol |

| IUPAC Name | 5-methyl-3,6-dihydrooxathiine 2,2-dioxide |

| Standard InChI | InChI=1S/C5H8O3S/c1-5-2-3-9(6,7)8-4-5/h2H,3-4H2,1H3 |

| Standard InChI Key | QASDPRSFOKROJQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CCS(=O)(=O)OC1 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,2-oxathiin core, a six-membered heterocycle with one sulfur and one oxygen atom positioned at the 1- and 2-positions, respectively. The 3,6-dihydro designation indicates partial unsaturation, with double bonds likely localized between the 3-4 and 6-1 positions. A methyl group substitutes the 5-position, while two sulfone (-SO₂) groups occupy the 2-position, yielding the 2,2-dioxide moiety. The InChIKey (QASDPRSFOKROJQ-UHFFFAOYSA-N) and Standard InChI string (InChI=1S/C5H8O3S/c1-5-2-3-9(6,7)8-4-5/h2H,3-4H2,1H3) confirm the connectivity and stereochemical details.

Systematic Nomenclature

According to IUPAC rules, the compound is named 5-methyl-3,6-dihydrooxathiine 2,2-dioxide. Alternative names include 3,6-dihydro-5-methyl-1,2-oxathiine 2,2-dioxide and 5-methyl-3,6-dihydro-[1,oxathiine 2,2-dioxide, reflecting slight variations in numbering and descriptor placement .

Synthesis and Preparation

General Synthetic Strategies

While explicit protocols for synthesizing 1,2-oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide are scarce, analogous oxathiin syntheses often involve cyclization reactions. For example, lithiated allenes reacting with ketones followed by cyclization have been employed to construct related heterocycles. A study on bis(thienyl) substituted oxathiine 2,2-dioxides demonstrated the use of sulfonyl chloride intermediates and oxidation steps, suggesting potential applicability to the target compound .

Key Reaction Steps

-

Precursor Formation: Starting materials such as 2-(2,5-dimethylthiophen-3-yl)acetic acid may undergo chlorination to form acid chlorides, which subsequently participate in coupling reactions .

-

Cyclization: Sulfonyl chloride derivatives react with enamines or enolates under basic conditions to form the oxathiine ring .

-

Oxidation: Post-cyclization oxidation with agents like meta-chloroperbenzoic acid (m-CPBA) introduces sulfone groups, as seen in the synthesis of photochromic oxathiine dioxides .

| Parameter | Value/Description | Source |

|---|---|---|

| Key Reagents | Sulfonyl chlorides, m-CPBA | |

| Reaction Temperature | 0–70°C (depending on step) | |

| Solvents | THF, DCM, MeNO₂ |

Physicochemical Properties

Thermodynamic Parameters

Available data for structurally similar oxathiins suggest a density near 1.392 g/cm³ and a boiling point exceeding 500°C, though direct measurements for the target compound remain unreported . The refractive index is estimated at 1.606 based on benzothiine analogs .

Spectral Characteristics

-

NMR: Protons adjacent to the sulfone group resonate downfield (δ 3.0–4.0 ppm), while methyl groups appear near δ 1.2–1.5 ppm .

-

MS: The molecular ion peak (m/z 148.18) corresponds to the molecular weight, with fragmentation patterns indicating loss of SO₂ (64 Da).

Applications and Research Findings

Organic Electronics

Bis(thienyl) substituted oxathiine dioxides exhibit photochromic behavior, transitioning between open and closed forms upon light exposure . This property is exploitable in molecular switches or optical storage devices. The methyl substituent in 1,2-oxathiin, 3,6-dihydro-5-methyl-, 2,2-dioxide could enhance solubility in polymeric matrices, facilitating device fabrication .

Pharmaceutical Intermediates

Oxathiins serve as precursors to bioactive molecules. For instance, oxycarboxin (CAS 5259-88-1), a fungicidal 1,4-oxathiin derivative, underscores the therapeutic potential of this class . While the target compound lacks direct biological data, its sulfone groups may confer metabolic stability, making it a candidate for drug discovery.

Future Directions

-

Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.

-

Biological Screening: Evaluating antimicrobial or anticancer activity in collaboration with pharmacological studies.

-

Materials Science: Incorporating the compound into organic semiconductors or photovoltaic cells to assess charge transport properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume